4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-
CAS No.: 130452-16-3
Cat. No.: VC15906545
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.
![4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)- - 130452-16-3](/images/structure/VC15906545.png)
Specification
CAS No. | 130452-16-3 |
---|---|
Molecular Formula | C18H16N2O |
Molecular Weight | 276.3 g/mol |
IUPAC Name | 2-benzyl-3,9-dihydro-1H-pyrido[3,4-b]indol-4-one |
Standard InChI | InChI=1S/C18H16N2O/c21-17-12-20(10-13-6-2-1-3-7-13)11-16-18(17)14-8-4-5-9-15(14)19-16/h1-9,19H,10-12H2 |
Standard InChI Key | WZRNKXGBOIAEKA-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(C(=O)CN1CC3=CC=CC=C3)C4=CC=CC=C4N2 |
Introduction
Structural and Nomenclature Considerations
The compound’s systematic name delineates its core framework:
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Pyrido[3,4-b]indole: A bicyclic system comprising a pyridine ring fused to an indole at positions 3 and 4.
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1,2,3,9-Tetrahydro: Partial hydrogenation of the pyridoindole system at four positions, yielding a partially saturated scaffold.
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4-Oxo group: A ketone functionality at position 4 of the pyridine ring.
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2-(Phenylmethyl): A benzyl substituent at position 2 of the tetrahydro ring system.
This architecture positions the molecule within the broader family of tetrahydro-β-carbolines, which are renowned for their diverse bioactivities, including anticancer and ion channel modulation .
Synthetic Methodologies
Pictet-Spengler Condensation
The synthesis of pyrido[3,4-b]indole derivatives frequently employs the Pictet-Spengler reaction, a cornerstone in tetrahydro-β-carboline chemistry. For the target compound, this involves:
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Tryptamine precursor: 2-(1H-Indol-3-yl)ethan-1-amine serves as the starting material .
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Ketone coupling partner: A benzyl-substituted piperidin-4-one or analogous cyclic ketone facilitates cyclization.
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Acid-catalyzed condensation: Glacial acetic acid mediates the reaction at elevated temperatures (100°C), forming the tetrahydro-pyridoindole core .
For example, reacting tryptamine with 1-(phenylmethyl)piperidin-4-one under these conditions yields the desired spirocyclic intermediate, which is subsequently oxidized to introduce the 4-oxo group .
Post-Condensation Modifications
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N-Alkylation: Selective alkylation of the secondary amine at position 2 using benzyl bromide in dichloromethane with potassium carbonate as a base introduces the phenylmethyl group .
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Oxidation: Controlled oxidation of the piperidine ring’s nitrogen-adjacent carbon using reagents like pyridinium chlorochromate (PCC) installs the 4-oxo functionality .
Structural Characterization and Physicochemical Properties
X-ray Crystallography
Crystal structures of related compounds reveal:
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Planar pyridoindole core: Facilitates π-π stacking interactions in biological targets.
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Benzyl substituent orientation: Adopts an equatorial position to minimize steric hindrance .
Pharmacological Activities
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation
Spiropyridoindoles demonstrate co-potentiator activity for CFTR mutants like N1303K, enhancing chloride channel function in synergy with VX-770 (ivacaftor) . Key findings include:
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EC50 values: Optimized analogs achieve nanomolar potency (e.g., compound 2i, EC50 ~600 nM) .
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Structure-Activity Relationships (SAR):
Comparative Analysis of Analogous Compounds
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing alkylation sites on the pyridoindole core complicate selective functionalization .
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Oxidation sensitivity: The 4-oxo group may degrade under acidic or basic conditions, necessitating protective strategies .
Therapeutic Optimization
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